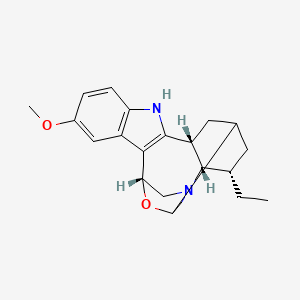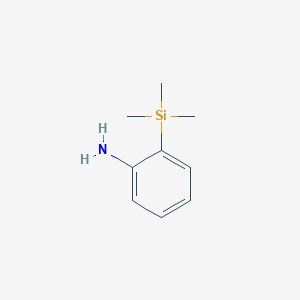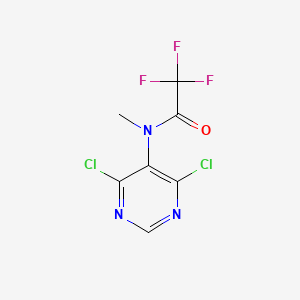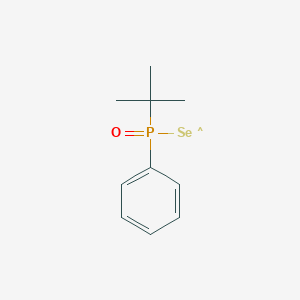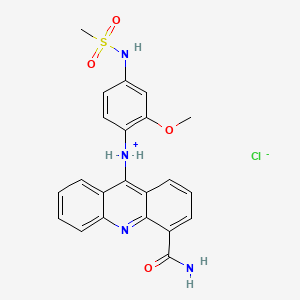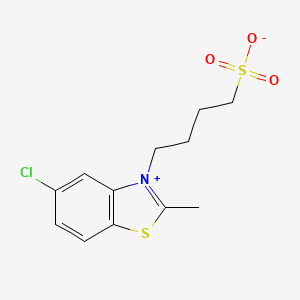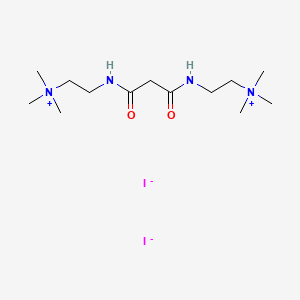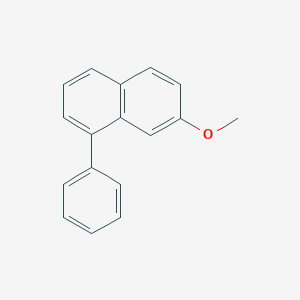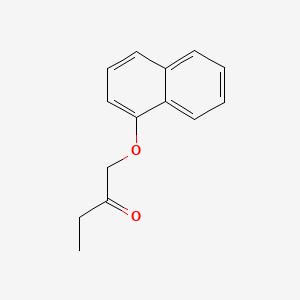
2-Butanone, 1-(1-naphthyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1-(1-naphthyloxy)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a naphthyloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(1-naphthyloxy)- typically involves the reaction of 1-naphthol with 2-butanone under specific conditions. One common method is the Williamson ether synthesis, where 1-naphthol is reacted with an alkyl halide in the presence of a base to form the naphthyloxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of 2-Butanone, 1-(1-naphthyloxy)- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, solid-liquid phase transfer catalysis can be employed to minimize waste and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1-(1-naphthyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1-(1-naphthyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Butanone, 1-(1-naphthyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Butanone, 1-(1-naphthyloxy)- can be compared with other similar compounds such as:
2-Butanone, 1-(acetyloxy)-: This compound has an acetyloxy group instead of a naphthyloxy group, leading to different chemical properties and reactivity.
1-Naphthoxyacetic acid: This compound contains a carboxylic acid group instead of a ketone group, resulting in different applications and biological activities.
Eigenschaften
CAS-Nummer |
73758-41-5 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-naphthalen-1-yloxybutan-2-one |
InChI |
InChI=1S/C14H14O2/c1-2-12(15)10-16-14-9-5-7-11-6-3-4-8-13(11)14/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
QIWHGUWIXSKJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)COC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


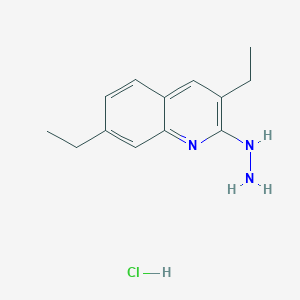
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
